molecular formula C22H23NO B13138169 Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl- CAS No. 288627-02-1

Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl-

Katalognummer: B13138169
CAS-Nummer: 288627-02-1
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: PVWPFHVIIOPASS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Tert-butoxy)-N,N-diphenylaniline is an organic compound that features a tert-butoxy group attached to an aniline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-N,N-diphenylaniline typically involves the reaction of aniline derivatives with tert-butyl alcohol in the presence of a strong acid or base. One common method includes the use of tert-butyl chloride and aniline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a tert-butyl cation, which then reacts with the aniline derivative to form the desired product .

Industrial Production Methods

Industrial production of 4-(tert-butoxy)-N,N-diphenylaniline may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize microreactor systems that allow for precise control over reaction conditions, leading to more sustainable and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tert-butoxy)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Tert-butoxy)-N,N-diphenylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential use in drug development and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(tert-butoxy)-N,N-diphenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.

    Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.

    Hexa(tert-butoxy)ditungsten(III): A coordination complex used in organometallic chemistry.

Uniqueness

4-(Tert-butoxy)-N,N-diphenylaniline is unique due to its specific combination of a tert-butoxy group with an aniline derivative, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications, distinguishing it from other tert-butoxy compounds .

Eigenschaften

CAS-Nummer

288627-02-1

Molekularformel

C22H23NO

Molekulargewicht

317.4 g/mol

IUPAC-Name

4-[(2-methylpropan-2-yl)oxy]-N,N-diphenylaniline

InChI

InChI=1S/C22H23NO/c1-22(2,3)24-21-16-14-20(15-17-21)23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17H,1-3H3

InChI-Schlüssel

PVWPFHVIIOPASS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.